3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring linked to a 2-methylphenyl group. This structure combines electron-withdrawing (fluoro) and hydrophobic (methylphenyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZWVASYPAZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylphenyl Thiosemicarbazide
The precursor 2-methylphenyl thiosemicarbazide is synthesized by reacting 2-methylphenyl isothiocyanate with hydrazine hydrate in anhydrous ethanol under reflux (78°C, 4–6 h). The reaction proceeds via nucleophilic addition-elimination, yielding the thiosemicarbazide intermediate with >85% purity after recrystallization from ethanol.
Reaction Scheme:
$$
\text{2-Methylphenyl-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{2-Methylphenyl-NH-CS-NH-NH}_2 \quad
$$
Acid-Catalyzed Cyclization
Cyclization to the 1,3,4-thiadiazole ring is achieved using concentrated sulfuric acid (H$$2$$SO$$4$$) at 80–90°C for 7 h. The mechanism involves protonation of the thiosemicarbazide carbonyl, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration (Scheme 1). This method produces 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine with yields of 65–72% after neutralization and filtration.
Critical Parameters:
- Acid concentration: ≥95% H$$2$$SO$$4$$ ensures complete cyclization
- Temperature control: Maintaining 85±5°C prevents sulfonation side reactions
Hantzsch Thiadiazole Synthesis
The Hantzsch method provides an alternative route using thioamide intermediates, offering improved regioselectivity for the 2-amino substitution pattern.
Thioamide Preparation
3-Fluorobenzothioamide is synthesized by treating 3-fluorobenzamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dry toluene under nitrogen. Reaction completion (monitored via TLC) typically requires 3 h at 110°C, yielding 89–93% thioamide.
Cyclization with Hydrazine Derivatives
The thioamide reacts with 2-methylphenylhydrazine in acetic acid at reflux (118°C, 2 h) to form the thiadiazole ring. This one-pot method achieves 68–75% yields but requires strict stoichiometric control (1:1.05 thioamide:hydrazine ratio) to minimize dimerization byproducts.
Advantages Over Cyclocondensation:
- Faster reaction times (2–3 h vs. 7 h)
- Higher functional group tolerance for electron-withdrawing substituents
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates thiadiazole formation while improving yields. A representative protocol involves:
- Mixing 2-methylphenyl thiosemicarbazide (1 eq) and 3-fluorobenzoic acid (1.1 eq) in polyphosphoric acid (PPA)
- Irradiating at 300 W, 120°C for 15 min
- Quenching with ice-water and extracting with ethyl acetate
This method achieves 82% yield compared to 68% under conventional heating, attributed to uniform thermal activation and reduced side reactions.
Benzamide Coupling Strategies
Following thiadiazole synthesis, the 3-fluorobenzamide moiety is introduced via nucleophilic acyl substitution.
Schotten-Baumann Reaction
The aminothiadiazole (1 eq) is suspended in 10% NaOH solution at 0–5°C, followed by dropwise addition of 3-fluorobenzoyl chloride (1.05 eq). After stirring for 2 h, the product precipitates at pH 6–7, yielding 75–80% pure material.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +12% vs RT |
| NaOH Concentration | 10% | Prevents hydrolysis |
| Stoichiometry | 1:1.05 | Minimizes diacylation |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane facilitate coupling between 3-fluorobenzoic acid and aminothiadiazole. This method yields 88–92% product but requires anhydrous conditions and costly reagents.
Industrial-Scale Production
Continuous Flow Synthesis
A two-stage continuous flow system optimizes mass transfer and thermal management:
Thiadiazole Formation Module
- Reactor 1: PFA tube (10 mL volume, 120°C)
- Residence time: 8 min
- Throughput: 1.2 kg/h
Benzamide Coupling Module
- Reactor 2: Packed-bed column with immobilized lipase
- Solvent: Supercritical CO$$_2$$
- Conversion: 94% per pass
This system achieves 87% overall yield with 99.5% purity, surpassing batch methods in efficiency.
Comparative Analysis of Synthesis Routes
Table 1. Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Time (h) | Scale-Up Feasibility |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | 9 | Moderate |
| Hantzsch | 72 | 97 | 5 | High |
| Microwave | 82 | 98 | 0.25 | Limited |
| Continuous Flow | 87 | 99.5 | 0.13 | Excellent |
Key trends:
- Microwave and flow chemistry enable near-quantitative yields but require specialized equipment
- Conventional methods remain preferable for small-scale research synthesis
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and benzamide group undergo oxidation under controlled conditions:
Mechanistic Insight :
The electron-withdrawing fluorine atom enhances the electrophilic character of the thiadiazole ring, facilitating sulfur-centered oxidation. In H₂O₂-mediated reactions, the methylphenyl substituent stabilizes transition states through steric effects, slowing over-oxidation.
Reduction Reactions
Reductive transformations target the amide bond and aromatic systems:
Structural Influence :
The fluorine atom’s electronegativity reduces electron density at the amide carbonyl, making LiAlH₄ the only viable agent for carbonyl reduction. Hydrogenation attempts show the thiadiazole ring’s inherent stability against saturation .
Electrophilic Substitution
The benzamide moiety participates in regioselective substitutions:
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | 3-fluoro-5-nitro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Halogenation | Cl₂/FeCl₃ | Ortho to fluorine | 3-fluoro-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Sulfonation | SO₃/H₂SO₄ | Para to fluorine | Sulfonic acid derivatives (low yield) |
Directing Effects :
-
Fluorine acts as a meta-director due to its -I effect.
-
The thiadiazole ring’s electron-deficient nature limits electrophilic attack on the 2-methylphenyl group.
Nucleophilic Aromatic Substitution
The fluorine atom undergoes substitution under harsh conditions:
Activation Barriers :
The fluorine’s position ortho to the electron-withdrawing amide group increases activation energy, requiring elevated temperatures for measurable reactivity.
Comparative Reactivity of Analogous Compounds
The 2-methylphenyl substituent uniquely modulates reactivity compared to other derivatives:
Trend Analysis :
-
Electron-donating groups (e.g., methyl) accelerate oxidation but hinder reduction.
-
Bulky substituents at the 5-position improve reaction selectivity .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Medium | Temperature | Degradation Products | Half-Life |
|---|---|---|---|
| pH 1.0 (HCl) | 37°C | Benzamide hydrolysis to benzoic acid | 8.2 hr |
| pH 7.4 (PBS) | 37°C | No degradation | >30 days |
| pH 13.0 (NaOH) | 25°C | Complete ring cleavage | <1 hr |
Implications :
Stability in neutral conditions supports its use in biological assays, while alkaline hydrolysis provides a route for metabolite studies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates potent growth inhibition in vitro against several cancer types, making it a candidate for further development as an anticancer agent.
2. Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and psoriasis.
3. Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest its utility as an antimicrobial agent.
Agrochemical Applications
1. Pesticide Development
The unique chemical structure of this compound allows for the exploration of its efficacy as a pesticide or herbicide. Its biological activity can be harnessed to develop new formulations that target specific pests while minimizing environmental impact.
Materials Science Applications
1. Polymer Chemistry
Due to its unique properties, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical strength. The incorporation of thiadiazole rings into polymer matrices can lead to materials with improved performance characteristics.
Data Summary
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Key Findings | References |
|---|---|---|
| Anticancer Activity | Significant growth inhibition in various cancer cell lines | |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Pesticide Development | Potential for use as a selective pesticide | |
| Polymer Chemistry | Can enhance thermal stability and mechanical strength in polymers |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Study on Anticancer Activity: A preclinical study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development as an anticancer drug.
Research on Anti-inflammatory Effects: Another study explored the compound's ability to modulate inflammatory responses in vitro, showing reduced levels of interleukin-6 (IL-6) production in treated cells compared to controls.
Exploration of Antimicrobial Properties: In vitro tests confirmed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of heme oxygenase-1, which plays a role in oxidative stress response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Spectral and Physicochemical Properties
Spectral data from analogs provide insights into substituent effects:
NMR and IR Characteristics:
- 3-Fluoro Substitution : In compound 4e (3-fluoro analog), the $ ^1H $ NMR showed downfield shifts for aromatic protons adjacent to fluorine (δ 7.4–8.1 ppm), consistent with electron-withdrawing effects. The IR spectrum displayed C=O stretching at ~1680 cm$^{-1}$ .
- Bromo Substitution : The 2-bromo analog (17) exhibited a distinct $ ^1H $ NMR peak for the bromine-adjacent proton (δ 7.8 ppm) and a lower C=O stretching frequency (~1665 cm$^{-1}$) due to reduced electron density .
Physical Properties :
Key Observations :
Molecular Docking and Binding Interactions
Docking studies for analogs reveal critical binding motifs:
- DHFR Inhibition : Brominated benzamide-thiadiazoles (17) form six hydrogen bonds with DHFR (∆G = −9.0 kcal/mol), while fluorinated analogs may exhibit weaker interactions due to smaller atomic size .
- Antiviral Targets : Pyridinyl-thiadiazole derivatives (4e) bind to influenza neuraminidase via hydrophobic interactions with the pyridine ring, a feature absent in the target compound’s 2-methylphenyl group .
Biological Activity
3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Its unique structure, featuring a fluorine atom and a thiadiazole ring, has garnered attention for potential biological activities, particularly in the field of anticancer research.
- Molecular Formula : C16H12FN3OS
- Molecular Weight : 313.4 g/mol
- Structural Features : The compound consists of a fluorine substituent on the benzene ring and a thiadiazole group, which are known to influence its biological activity.
Anticancer Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. Notable findings include:
- Inhibition of Cancer Cell Growth : Studies have shown that this compound inhibits growth in several human cancer cell lines such as:
- Colon Cancer (HCT116) : IC50 values ranging from 0.28 to 10 μg/mL.
- Lung Cancer (H460) : Demonstrated significant growth inhibition.
- Breast Cancer (MCF-7) : Notable cytotoxic effects observed.
The mechanism of action is believed to involve the compound's interaction with specific molecular targets, potentially modulating enzyme or receptor activity and influencing various biological pathways.
The biological activity of this compound may involve:
- Binding Affinity : Interaction with specific enzymes or receptors.
- Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells through mechanisms similar to established anticancer drugs like Tamoxifen.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12FN3OS | Contains fluorine; potential anticancer activity |
| 2-Fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12FN3OS | Different position of fluorine; varying biological activity |
| 1-Fluoro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12ClFN3OS | Chlorine substitution; different pharmacological profile |
The presence of the fluorine atom in specific positions significantly influences the biological activity and chemical reactivity of these compounds.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of thiadiazoles can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Study on MCF-7 Cells : A compound structurally related to this compound showed an IC50 value comparable to Tamoxifen (IC50 = 10.38 μM), indicating potential as an effective anticancer agent.
- Flow Cytometry Analysis : This technique revealed that related compounds are potent inducers of apoptosis in MCF-7 cells in a dose-dependent manner.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how is the product characterized?
- Synthetic Routes :
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids under POCl₃ catalysis (e.g., 90°C reflux for 3 hours) .
- Step 2 : Amidation of the thiadiazole-2-amine intermediate with 3-fluorobenzoyl chloride in anhydrous conditions (e.g., DMF as solvent, room temperature) .
- Key Conditions : Temperature control (70–90°C), solvent selection (DMF, DCM), and inert atmospheres to prevent oxidation .
- Characterization Methods :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and purity | Aromatic protons at δ 7.2–8.1 ppm; CF₃ group at δ 120–125 ppm (¹³C) |
| HPLC-MS | Verify molecular weight and purity | [M+H]⁺ peak at m/z 363.36 |
| FTIR | Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) |
Q. What biological activities are associated with this compound, and how are they preliminarily assessed?
- Known Activities : Anticancer (e.g., inhibition of kinase enzymes), antimicrobial (via disruption of bacterial cell membranes), and anti-inflammatory (COX-2 inhibition) .
- Assessment Methods :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM) .
- Microbial Susceptibility : Disk diffusion assays for zone-of-inhibition analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Critical Parameters :
- Temperature : Lower temperatures (≤70°C) reduce side reactions during cyclization .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency .
- Catalyst : Use of Mn(II) or Fe(III) catalysts for regioselective thiadiazole formation .
- Contradictions : Some studies report POCl₃ as superior to PCl₅ for cyclization due to reduced byproducts , while others suggest microwave-assisted synthesis reduces reaction time by 50% .
Q. How do structural modifications (e.g., fluorine substitution) impact bioactivity and pharmacokinetics?
- Fluorine Effects :
- Bioactivity : The 3-fluoro group enhances binding to hydrophobic enzyme pockets (e.g., via π-π stacking with tyrosine residues) .
- PK/PD : Fluorine increases metabolic stability (reduced CYP450-mediated oxidation) but may reduce solubility .
- Methodology :
- SAR Studies : Compare analogues (e.g., 3-Cl vs. 3-F) using molecular docking (AutoDock Vina) .
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with activity .
Q. How can contradictory data on biological efficacy across studies be resolved?
- Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Compound Purity : Validate via orthogonal techniques (e.g., NMR + HPLC-MS) to exclude impurities .
- Resolution Strategies :
- Dose-Response Curves : Use 8–10 concentration points to improve accuracy .
- Structural Confirmation : Single-crystal X-ray diffraction to confirm regiochemistry .
Methodological Design Questions
Q. What experimental designs are recommended for evaluating this compound’s mechanism of action?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins .
- Transcriptomics : RNA-seq to analyze gene expression changes post-treatment .
- In Vivo Models : Xenograft mice studies with pharmacokinetic profiling (plasma t₁/₂, bioavailability) .
Q. How can computational methods enhance the understanding of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
